Cas no 2580202-68-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is a specialized triazole derivative featuring an Fmoc-protected amine group and a carboxylic acid functionality. This compound is particularly valuable in peptide synthesis and click chemistry applications due to its dual reactive sites, enabling selective modifications and conjugation. The Fmoc group provides orthogonality for standard solid-phase peptide synthesis (SPPS), while the triazole core enhances stability and bioorthogonality. Its phenyl substitution further contributes to structural rigidity, making it useful in designing peptidomimetics or bioactive scaffolds. The carboxylic acid moiety allows for additional derivatization or coupling reactions, offering versatility in synthetic workflows. This compound is suited for researchers developing novel peptide-based therapeutics or functional materials.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid structure
2580202-68-0 structure
Product Name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
CAS No:2580202-68-0
MF:C24H18N4O4
MW:426.42412519455
CID:5662409
PubChem ID:165886142
Update Time:2025-10-22

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
    • EN300-27726334
    • 2580202-68-0
    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
    • Inchi: 1S/C24H18N4O4/c29-23(30)21-22(26-27-28(21)15-8-2-1-3-9-15)25-24(31)32-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2,(H,25,31)(H,29,30)
    • InChI Key: YMSHFNIQSGQCJN-UHFFFAOYSA-N
    • SMILES: O(C(NC1=C(C(=O)O)N(C2C=CC=CC=2)N=N1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 426.13280507g/mol
  • Monoisotopic Mass: 426.13280507g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 106Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid Pricemore >>

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Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

Comprehensive Overview of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid (CAS No. 2580202-68-0)

In the realm of organic chemistry and pharmaceutical research, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid (CAS No. 2580202-68-0) has emerged as a compound of significant interest. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and 1,2,3-triazole core, is widely utilized in peptide synthesis, click chemistry, and drug discovery. Its unique structural features make it a versatile building block for researchers exploring novel therapeutic agents and biomaterials.

The Fmoc-protected amino acid derivative is particularly valuable in solid-phase peptide synthesis (SPPS), a technique pivotal to modern biotechnology. With the growing demand for peptide-based drugs and bioconjugation tools, this compound addresses key challenges in maintaining amino acid integrity during complex reactions. Its carboxylic acid functionality further enables facile conjugation with amines, alcohols, or other nucleophiles, aligning with trends in targeted drug delivery and prodrug design.

Recent advancements in click chemistry have amplified the relevance of 1,2,3-triazole-containing compounds like CAS 2580202-68-0. The triazole ring’s metabolic stability and dipole moment make it a privileged scaffold in medicinal chemistry, often searched alongside terms such as "bioorthogonal reactions" and "Huisgen cycloaddition". This compound’s phenyl-substituted triazole core also resonates with studies on kinase inhibitors and anticancer agents, reflecting its potential in oncology research.

From a synthetic perspective, the integration of the Fmoc group (a 9H-fluoren-9-ylmethoxycarbonyl moiety) ensures compatibility with standard deprotection protocols using piperidine, a feature highly valued in automated peptide synthesizers. Researchers frequently inquire about "Fmoc cleavage conditions" or "side-chain protection strategies", underscoring the compound’s role in optimizing synthesis workflows. Additionally, its carboxylic acid handle supports ligand design for protein-protein interaction studies, a hot topic in structural biology.

Environmental and regulatory considerations further highlight the compound’s advantages. Unlike some traditional reagents, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid exhibits favorable stability under ambient conditions, reducing storage constraints. Its applications in green chemistry—such as catalyst-free conjugation—align with industry shifts toward sustainable practices. Queries like "eco-friendly peptide coupling" or "non-toxic bioconjugation" often intersect with discussions about this molecule.

In analytical chemistry, the compound’s UV-active fluorenyl group facilitates detection via HPLC or LC-MS, addressing common search terms like "peptide purification monitoring". This property is critical for quality control in GMP-compliant manufacturing, particularly for API intermediates. The phenyl-triazole segment also contributes to distinct NMR signatures, simplifying structural validation—a frequent pain point in high-throughput screening.

Looking ahead, the intersection of computational chemistry and machine learning in drug design may unlock new applications for CAS 2580202-68-0. As datasets grow for triazole-containing compounds, its structural motifs could inform predictive models for ADMET properties or target selectivity. Such innovations align with trending searches around "AI-driven molecular design" and "fragment-based drug discovery", positioning this compound at the forefront of interdisciplinary research.

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